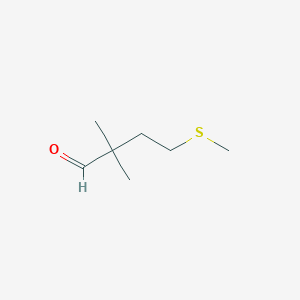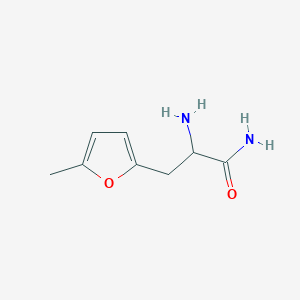
2-Amino-3-(5-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-methylfuran-2-yl)propanamide is an organic compound with the molecular formula C8H12N2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains an amino group and an amide group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methylfuran-2-yl)propanamide can be achieved through several methods. One common approach involves the reduction of 3-(5-methylfuran-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields and avoids the use of environmentally harmful reagents like sodium amalgam.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino and amide groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield saturated amides.
Scientific Research Applications
2-Amino-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Amino-3-(5-methylfuran-2-yl)propanamide can be compared with other similar compounds, such as:
3-Amino-3-(5-methylfuran-2-yl)propanoic acid: This compound has a carboxylic acid group instead of an amide group and exhibits different chemical reactivity and biological activity.
3-Amino-2-[(5-methylfuran-2-yl)methyl]propanamide: This compound has a different substitution pattern on the propanamide backbone, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-3-(5-methylfuran-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11) |
InChI Key |
QGHZNLZSWHVDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13272736.png)
![4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272737.png)
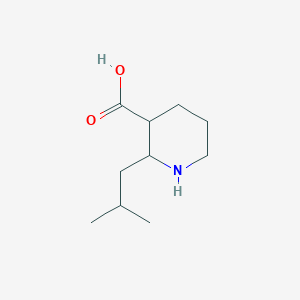
![1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol](/img/structure/B13272752.png)
amine](/img/structure/B13272758.png)
amine](/img/structure/B13272769.png)
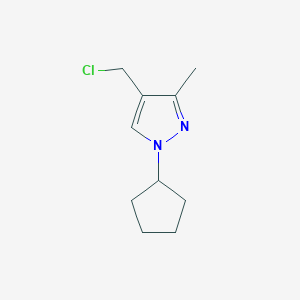
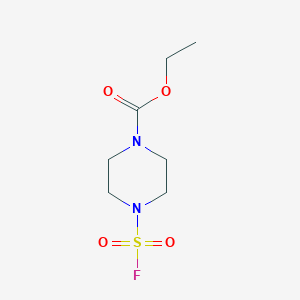
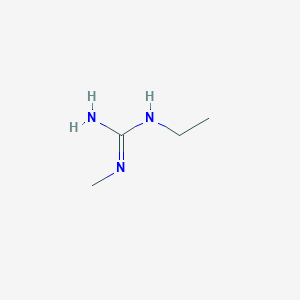

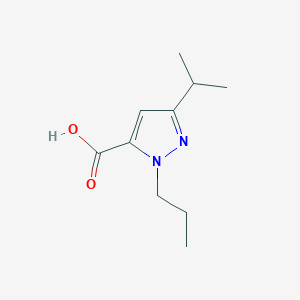

amine](/img/structure/B13272808.png)
